Ethyl 5-bromo-6-methylnicotinate

Beschreibung

Overview of Pyridine (B92270) and Nicotinic Acid Derivatives in Organic Chemistry

Pyridine (C₅H₅N) is a fundamental heterocyclic organic compound structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts distinct properties, rendering the molecule a weakly alkaline, water-miscible liquid with a characteristic fish-like odor. wikipedia.org The pyridine ring is a ubiquitous scaffold found in numerous vital compounds, including various pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

Nicotinic acid, also known as niacin or vitamin B₃, is a prominent derivative of pyridine. wikipedia.orgpharmacy180.com It is a white, crystalline powder soluble in boiling water and alcohol. pharmacy180.com In biological systems, nicotinic acid plays a crucial role; for instance, mammals can synthesize it from the amino acid tryptophan. wikipedia.org Its derivatives, collectively known as nicotinates, are a cornerstone in synthetic organic chemistry due to their wide-ranging medicinal and pharmacological properties. researchgate.net The functionalization of the pyridine ring in nicotinic acid allows for the creation of a vast library of molecules with diverse biological activities, making them important targets in drug discovery and development. researchgate.netchemistryjournal.net

Significance of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines, or halopyridines, are critical building blocks in the synthesis of a multitude of functional molecules, including pharmaceuticals and agricultural chemicals. nih.gov The carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations, most notably in cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org

The introduction of a halogen atom onto the electron-deficient pyridine ring is not always straightforward. nih.gov Direct electrophilic aromatic substitution, a common method for halogenating benzene derivatives, often requires harsh conditions for pyridines due to the deactivating effect of the ring nitrogen. nih.govyoutube.com Consequently, synthetic chemists have developed a variety of strategies to achieve selective halogenation of the pyridine nucleus. These methods include reacting pyridine-N-oxides, using designed phosphine (B1218219) reagents, or employing metalation-trapping sequences. nih.govacs.orgorgsyn.org The position of the halogen on the pyridine ring is crucial, as it dictates the regiochemical outcome of subsequent reactions, making the development of site-selective halogenation methods an area of active research. nih.govacs.org

Position of Ethyl 5-bromo-6-methylnicotinate within Nicotinate (B505614) Chemistry

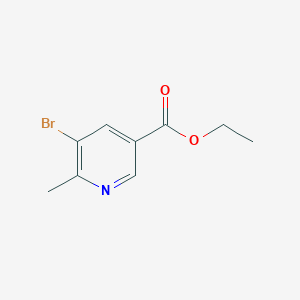

This compound is a specific derivative of nicotinic acid that embodies the key features discussed above. Its structure contains the core nicotinic acid framework, modified with an ethyl ester group, a methyl group at the 6-position, and a bromine atom at the 5-position.

Each of these functional groups imparts specific reactivity and potential applications:

The ethyl nicotinate backbone is a common feature in many biologically active molecules.

The bromo substituent at the 5-position makes it a valuable halogenated pyridine intermediate. This bromine atom can be readily displaced or utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new functionalities and build more complex molecular architectures.

Therefore, this compound serves as a highly functionalized and versatile building block. It is strategically designed for use in multi-step organic syntheses, particularly in the construction of complex pharmaceutical agents and other specialty chemicals where precise control over molecular structure is paramount.

Properties of this compound and Related Compounds

The specific physical and chemical properties of a compound are crucial for its application in synthesis. Below is a table detailing available data for this compound and structurally similar compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Ethyl 6-bromo-5-methylnicotinate | 1807212-34-5 | C₉H₁₀BrNO₂ | 244.09 | - | - |

| Ethyl 5-bromo-6-hydroxy-2-methylnicotinate | 41598-77-0 | C₉H₁₀BrNO₃ | 260.08 | - | - |

| Methyl 6-methylnicotinate | 5470-70-2 | C₈H₉NO₂ | 151.16 | Solid | 34-37 |

| Ethyl 6-methylnicotinate | 21684-59-3 | C₉H₁₁NO₂ | 165.19 | Liquid | - |

| Methyl 5-bromo-6-methoxynicotinate | 93349-99-6 | C₈H₈BrNO₃ | 246.06 | Solid | 104-106 |

Synthesis and Reactivity

The synthesis of nicotinate esters often involves two key steps: the construction or modification of the substituted pyridine ring and the esterification of the carboxylic acid group.

A general approach for synthesizing a compound like this compound would likely start from a pre-functionalized pyridine. For instance, the synthesis of the isomeric Ethyl 5-bromo-2-methylnicotinate involves the esterification of 5-bromo-2-methylnicotinic acid using anhydrous ethanol (B145695) as both a solvent and reactant, catalyzed by sulfuric acid and a phase transfer catalyst to improve yield. guidechem.com

The reactivity of this compound is dominated by its functional groups:

Suzuki Coupling: The bromo group is an excellent leaving group for palladium-catalyzed Suzuki coupling, allowing for the formation of a new C-C bond by reacting with a boronic acid derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction would enable the introduction of nitrogen-based nucleophiles at the 5-position, replacing the bromine atom. rsc.org

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-6-methylnicotinic acid.

Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's utility as a versatile intermediate for creating a diverse range of more complex molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-bromo-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNPRVLCAREGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255670 | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190862-70-4 | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190862-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-6-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Ethyl 5 Bromo 6 Methylnicotinate

Precursor Compounds and Starting Materials

The foundational structures for synthesizing Ethyl 5-bromo-6-methylnicotinate are typically derived from nicotinic acid and its esters. These precursors provide the core pyridine-3-carboxylate framework upon which the bromo and methyl substituents are introduced.

Ethyl Nicotinate (B505614) and its Derivatives

Ethyl nicotinate serves as a primary precursor for various substituted pyridines. jst.go.jpnih.gov It is commonly synthesized through the esterification of nicotinic acid. This reaction is typically carried out by refluxing nicotinic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄). jst.go.jpnih.gov The esterification process converts the carboxylic acid group into an ethyl ester, yielding ethyl nicotinate. nih.gov This derivative can then undergo further functionalization, such as bromination and methylation, to produce more complex molecules. The presence of the ethyl ester group is crucial as it influences the reactivity and selectivity of subsequent substitution reactions on the pyridine (B92270) ring.

Various derivatives of ethyl nicotinate are also employed in synthetic chemistry to create novel compounds with potential biological activities. nih.govresearchgate.net For instance, ethyl nicotinate can be oxidized to its N-oxide form, 3-(ethoxycarbonyl)pyridine 1-oxide, which alters the electronic properties of the pyridine ring and directs incoming electrophiles to different positions. nih.govresearchgate.net

Methyl Nicotinate Derivatives as Precursors

Analogous to ethyl nicotinate, methyl nicotinate and its derivatives are also valuable starting materials. Methyl nicotinate is prepared by the esterification of nicotinic acid with methanol, often catalyzed by sulfuric acid under reflux conditions. chemicalbook.comresearchgate.netunishivaji.ac.in This process is a standard method for protecting the carboxylic acid group and creating a precursor for further reactions. chemicalbook.com

The synthesis of multi-substituted pyridines can be achieved through the remodeling of other heterocyclic skeletons, yielding highly functionalized nicotinate derivatives. nih.gov For example, the ring cleavage of 3-formyl benzofurans can produce nicotinate derivatives with various substituents at the C-2 position. nih.gov While these methods may yield methyl esters, the principles can be adapted for the synthesis of ethyl esters, providing a versatile route to the required precursors for this compound. A synthetic route starting from 5-Ethyl-2-Methyl pyridine can also yield Methyl-6-methylnicotinate, which serves as a key intermediate. environmentclearance.nic.in

Bromination Strategies

Introducing a bromine atom at the C-5 position of the 6-methylnicotinate core is a critical step that requires specific bromination strategies to ensure correct placement.

Regioselective Bromination of Pyridine Rings

The bromination of pyridine and its derivatives is an electrophilic substitution reaction. The pyridine ring is electron-deficient, which makes it less reactive towards electrophiles compared to benzene (B151609). However, the presence of activating groups or the formation of an N-oxide can enhance reactivity and control the position of substitution. researchgate.net

Regioselective bromination aims to add the bromine atom to a specific carbon on the ring. tcichemicals.com For electron-rich aromatic compounds, including certain pyridine derivatives, electrochemical methods using tetrabutylammonium bromide (nBu₄NBr) have been developed for highly regioselective bromination under mild conditions. thieme-connect.com The slow, in-situ generation of Br₂ in these systems is key to achieving high selectivity. thieme-connect.com The functionalization of pyridine N-oxides is another effective strategy, as the N-oxide group activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net After bromination, the N-oxide can be deoxygenated to yield the desired substituted pyridine. researchgate.net

Use of Brominating Agents (e.g., N-Bromosuccinimide, PBr₃)

Specific brominating agents are chosen based on the substrate's reactivity and the desired outcome.

N-Bromosuccinimide (NBS): NBS is a versatile reagent used for electrophilic bromination of electron-rich aromatic compounds, including phenols, anilines, and various heterocycles. wikipedia.orgyoutube.com It serves as a convenient and safer source of electrophilic bromine compared to liquid Br₂. scienceinfo.commasterorganicchemistry.com The reaction is often performed in a solvent like dimethylformamide (DMF) to achieve high para-selectivity. wikipedia.org For pyridine derivatives, NBS can be used with an acid catalyst to facilitate the bromination. youtube.com It can also be used for α-bromination of carbonyl derivatives through either radical or acid-catalyzed pathways. wikipedia.orgscienceinfo.com

Phosphorus Tribromide (PBr₃): PBr₃ is primarily used to convert alcohols to alkyl bromides. byjus.comwikipedia.orgmasterorganicchemistry.com The mechanism involves an Sₙ2 substitution, which works well for primary and secondary alcohols. byjus.comwikipedia.orgyoutube.com While not a direct agent for aromatic bromination, it is a key reagent in synthetic chemistry for creating bromoalkanes. manac-inc.co.jp In the context of nicotinic acid derivatives, PBr₃ can be used to convert a carboxylic acid to a more reactive acyl bromide, which can then undergo further reactions. byjus.comwikipedia.org It can also be used to replace hydroxyl groups on heterocyclic rings with bromine atoms. manac-inc.co.jp

| Reagent | Typical Use in Synthesis | Reaction Type |

| N-Bromosuccinimide (NBS) | Bromination of aromatic rings, allylic/benzylic positions | Electrophilic Substitution, Radical Substitution |

| Phosphorus Tribromide (PBr₃) | Conversion of alcohols to alkyl bromides, carboxylic acids to acyl bromides | Nucleophilic Substitution |

Methylation Approaches

The introduction of the methyl group at the C-6 position is a defining feature of the target compound's structure. This can be achieved either by starting with a precursor that already contains the methyl group or by introducing it during the synthetic sequence.

A common strategy involves using a starting material like 6-methylnicotinic acid or its derivatives. google.comgoogle.com For example, 2-methyl-5-ethylpyridine can be oxidized to form 6-methylnicotinic acid. google.com This acid can then be esterified to produce the corresponding ethyl or methyl ester. Following esterification, the bromination step can be performed to yield the final product. This approach simplifies the synthesis by incorporating the methyl group from the outset. Another method involves the synthesis of 3-cyano-6-methyl-2(1H)-pyridone from precursors like acetone and ethyl formate, which can then be converted to the desired nicotinate structure. google.com

Alternatively, multi-substituted pyridines can be synthesized from acyclic precursors like ylidenemalononitriles, allowing for the construction of the pyridine ring with various substituents in place. nih.govrsc.org These methods offer flexibility in introducing diverse functional groups, including the required methyl group at the C-6 position.

Introduction of Methyl Group via Boronic Acids (e.g., Methylboronic Acid)

The introduction of a methyl group onto the pyridine ring can be effectively achieved using boronic acids, such as methylboronic acid. This method is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance. In the context of this compound synthesis, this approach typically involves the reaction of a di-halogenated precursor with methylboronic acid in the presence of a suitable catalyst.

A specific example involves the use of ethyl 5,6-dibromonicotinate as a starting material. The methyl group is selectively introduced at the 6-position of the pyridine ring through a cross-coupling reaction with methylboronic acid. This transformation is facilitated by a palladium catalyst and a base in a suitable solvent system. The choice of catalyst, base, and solvent is crucial for achieving high selectivity and yield.

Suzuki-Miyaura Coupling in Methyl Group Introduction

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction is particularly well-suited for the methylation of aryl and heteroaryl halides, including brominated pyridine derivatives. In the synthesis of this compound, the Suzuki-Miyaura coupling serves as the primary method for introducing the methyl group.

The reaction proceeds by the coupling of ethyl 5,6-dibromonicotinate with methylboronic acid. A palladium complex, such as tetrakis(triphenylphosphine)palladium(0), is commonly employed as the catalyst. The reaction requires a base, for instance, potassium carbonate, to facilitate the transmetalation step of the catalytic cycle. The choice of solvent is also critical, with ethereal solvents like 1,4-dioxane being frequently used.

A typical reaction setup involves charging a reaction vessel with ethyl 5,6-dibromonicotinate, methylboronic acid, potassium carbonate, and a palladium catalyst in 1,4-dioxane. The mixture is then heated under an inert atmosphere to drive the reaction to completion. The Suzuki-Miyaura coupling offers a direct and efficient route to the desired methylated product from a readily accessible di-halogenated precursor.

| Reactant | Reagent | Catalyst | Base | Solvent |

| Ethyl 5,6-dibromonicotinate | Methylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | 1,4-Dioxane |

Esterification Techniques for Ethyl Ester Formation

The formation of the ethyl ester group in this compound is typically achieved through the esterification of the corresponding carboxylic acid, 5-bromo-6-methylnicotinic acid. Several standard esterification methods can be employed for this transformation.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. The water produced during the reaction is often removed to improve the yield.

Alternatively, the conversion of the carboxylic acid to an acid chloride, followed by reaction with ethanol, provides a high-yielding route to the ethyl ester. Reagents such as thionyl chloride or oxalyl chloride can be used to form the acid chloride intermediate. This method is often preferred when the carboxylic acid is sensitive to strong acidic conditions.

For milder conditions, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct esterification of the carboxylic acid with ethanol. These reagents activate the carboxylic acid, allowing for its reaction with the alcohol under neutral or slightly basic conditions.

| Starting Material | Reagent | Catalyst/Coupling Agent | Product |

| 5-bromo-6-methylnicotinic acid | Ethanol | Sulfuric Acid (catalytic) | This compound |

| 5-bromo-6-methylnicotinic acid | Thionyl Chloride, then Ethanol | - | This compound |

| 5-bromo-6-methylnicotinic acid | Ethanol | DCC or EDC | This compound |

Multi-Step Synthesis Pathways

The synthesis of this compound is often accomplished through multi-step pathways that allow for the sequential and controlled introduction of the required functional groups onto the pyridine ring. These pathways typically start from more readily available precursors and involve a series of reactions, including halogenation, methylation, and esterification.

A plausible multi-step synthesis can commence with a commercially available starting material such as 6-methylnicotinic acid or its ethyl ester. The synthesis would then proceed through a sequential halogenation and methylation strategy. For instance, starting with ethyl 6-methylnicotinate, a bromination reaction can be performed to introduce the bromine atom at the 5-position of the pyridine ring. This electrophilic aromatic substitution is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable catalyst or under specific reaction conditions to ensure regioselectivity.

Following the successful bromination to yield this compound, the subsequent step would involve the introduction of the methyl group. However, as the methyl group is already present in the starting material in this hypothetical pathway, this sequence highlights the importance of the order of substituent introduction. If one were to start with a different precursor, the sequence of halogenation and methylation would be a critical consideration to achieve the desired substitution pattern.

A common and practical approach to the synthesis of this compound involves the use of a pre-functionalized nicotinic acid derivative as a key intermediate. This pathway typically begins with the synthesis or procurement of 5-bromo-6-methylnicotinic acid. This substituted nicotinic acid can then be converted to the final product through esterification.

The synthesis of 5-bromo-6-methylnicotinic acid itself can be achieved through various routes. One potential method involves the oxidation of a corresponding substituted pyridine, such as 5-bromo-2,3-lutidine. Following the formation of the carboxylic acid, the final step is the esterification with ethanol, as detailed in the esterification techniques section. This pathway allows for the establishment of the desired substitution pattern on the pyridine ring prior to the final esterification step. For instance, this compound can be hydrolyzed using an aqueous base like sodium hydroxide (B78521) to yield 5-bromo-6-methylnicotinic acid, which can then be re-esterified if needed for purification or derivatization.

The Suzuki-Miyaura coupling approach is amenable to industrial scale-up due to its generally high yields and tolerance of various functional groups. However, the cost of the palladium catalyst and the need for its efficient recovery and recycling are significant economic considerations. The development of highly active and robust catalyst systems is a key area of research for industrial applications.

Furthermore, process optimization is crucial to ensure safety and efficiency. This includes the careful control of reaction parameters such as temperature, pressure, and reaction time, as well as the development of effective work-up and purification procedures. The use of less hazardous solvents and reagents, and the minimization of waste generation, are also important considerations in modern industrial chemical synthesis. The choice of starting materials, such as substituted pyridines, will be heavily influenced by their commercial availability and cost on a large scale.

Chemical Transformations and Reactivity of Ethyl 5 Bromo 6 Methylnicotinate

Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine (B92270) ring makes ethyl 5-bromo-6-methylnicotinate an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. wikipedia.org In the case of this compound, the bromine atom can be readily displaced by an aryl group from an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 5-aryl-6-methylnicotinic acid derivatives, which are valuable scaffolds in medicinal chemistry and materials science. yonedalabs.comlibretexts.org

The general reaction involves the coupling of this compound with an arylboronic acid, such as phenylboronic acid, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is required to facilitate the transmetalation step in the catalytic cycle. harvard.edu The reaction is generally carried out in a solvent mixture, such as toluene/water or dioxane/water, under heating. Arylboronic acids with both electron-donating and electron-withdrawing substituents can be successfully coupled, leading to a diverse range of 5-arylnicotinates. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 5-phenyl-6-methylnicotinate | 85 |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Ethyl 5-(4-methoxyphenyl)-6-methylnicotinate | 92 |

Note: The data in this table is illustrative and based on typical results for similar substrates.

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling provides an alternative to the Suzuki-Miyaura reaction, utilizing organozinc reagents instead of organoboron compounds. wikipedia.org This method is particularly useful for coupling with alkyl, aryl, or vinyl zinc halides. The reaction of this compound with an organozinc reagent, prepared in situ or separately, in the presence of a palladium or nickel catalyst, leads to the formation of a new carbon-carbon bond at the 5-position. wikipedia.orgorganic-chemistry.org

Negishi couplings are known for their high functional group tolerance and can often proceed under milder conditions than other cross-coupling reactions. For instance, coupling with arylzinc halides can be achieved using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). The organozinc reagents are typically prepared from the corresponding organohalide and activated zinc metal.

Other Palladium-Catalyzed Cross-Couplings (e.g., Carbonylation)

Beyond Suzuki and Negishi couplings, the bromine atom of this compound can participate in other palladium-catalyzed transformations. One notable example is carbonylation, where a carbonyl group is introduced. nih.gov By reacting this compound with carbon monoxide and a suitable nucleophile, such as an alcohol or an amine, in the presence of a palladium catalyst, one can synthesize derivatives of 6-methylnicotinic acid with a new functional group at the 5-position.

For example, alkoxycarbonylation can be achieved using carbon monoxide and an alcohol to yield a diester. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The conditions can be tuned to favor the formation of the desired carbonyl derivative.

Steric and Electronic Effects on Cross-Coupling Reactivity

The reactivity of this compound in cross-coupling reactions is influenced by both steric and electronic factors. The pyridine nitrogen atom acts as an electron-withdrawing group, which can activate the C-Br bond towards oxidative addition to the palladium(0) catalyst. However, the nitrogen lone pair can also coordinate to the palladium center, potentially inhibiting the reaction.

The methyl group at the 6-position, ortho to the reacting site, and the ethyl ester at the 3-position can exert steric hindrance. This steric bulk can influence the choice of catalyst and ligand, with bulkier phosphine ligands sometimes being necessary to promote efficient reductive elimination and prevent side reactions. For instance, in Suzuki-Miyaura couplings, the steric hindrance of ortho-substituted arylboronic acids can affect the reaction yield. researchgate.net The electronic nature of the coupling partner also plays a crucial role; electron-rich boronic acids tend to react faster than electron-poor ones.

Nucleophilic Substitution Reactions

Displacement of Bromine Atom by Various Nucleophiles

While cross-coupling reactions are prevalent, the bromine atom on the electron-deficient pyridine ring can also be susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is facilitated by the presence of the electron-withdrawing ester group and the pyridine nitrogen, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org

A variety of nucleophiles can be used to displace the bromine atom. These include alkoxides, thiolates, and amines. The reaction typically requires elevated temperatures and sometimes the use of a strong base to generate the nucleophile in situ. The regioselectivity is generally high, with the substitution occurring exclusively at the 5-position where the bromine is located. The efficiency of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Table 2: Examples of Nucleophilic Substitution with this compound

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Methoxide | Sodium Methoxide | Methanol | Ethyl 5-methoxy-6-methylnicotinate |

| Phenylthiolate | Sodium Phenylthiolate | DMF | Ethyl 6-methyl-5-(phenylthio)nicotinate |

Note: The data in this table is illustrative and based on general principles of nucleophilic aromatic substitution on similar bromo-pyridines.

Selective Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile replaces a leaving group on an aromatic ring. The success of SNAr reactions is highly dependent on the electronic properties of the ring and the nature of the leaving group. The presence of the electron-withdrawing ester group at the 3-position and the bromine atom at the 5-position makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack.

In SNAr reactions, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing groups on the ring. youtube.com The subsequent departure of the leaving group restores the aromaticity of the ring.

For instance, the displacement of the bromide in similar 5-bromopyridine derivatives has been achieved using various nucleophiles. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of SNAr on pyridine rings suggest that nucleophiles like alkoxides, amines, and thiolates could potentially displace the bromine atom.

Functional Group Interconversions

The functional groups present in this compound, namely the ethyl ester and the methyl group, can undergo various transformations to yield new derivatives.

Hydrolysis of the Ester Moiety to Carboxylic Acid

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-6-methylnicotinic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, involves treating the ester with a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt.

This hydrolysis is a fundamental reaction that allows for further modifications of the carboxylic acid group, such as conversion to amides, acid chlorides, or other esters. The resulting 5-bromo-6-methylnicotinic acid is a valuable intermediate in the synthesis of more complex molecules. sciencemadness.org

Reduction and Oxidation Reactions of Pyridine Ring and Side Chains

The pyridine ring and its substituents can undergo both reduction and oxidation reactions. The pyridine ring itself is generally resistant to reduction, but under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, it can be reduced to a piperidine (B6355638) ring.

The methyl group at the 6-position can be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This would yield 5-bromo-3-ethoxycarbonylpyridine-6-carboxylic acid.

Conversely, the ester group can be reduced to a primary alcohol. This reduction is commonly carried out using reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H). This reaction would yield (5-bromo-6-methylpyridin-3-yl)methanol.

Modifications of the Methyl Group (e.g., Halogenation of Methyl)

The methyl group attached to the pyridine ring can be a site for further functionalization. One common modification is halogenation, particularly bromination. Radical bromination, often initiated by N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, can introduce a bromine atom onto the methyl group, yielding ethyl 5-bromo-6-(bromomethyl)nicotinate. This brominated product is a versatile intermediate for introducing various nucleophiles at that position.

Regioselectivity in Chemical Reactions

Factors Influencing Reaction Site Selectivity (e.g., Steric Hindrance, Electronic Effects)

The regioselectivity of reactions involving this compound is primarily influenced by a combination of steric hindrance and electronic effects.

Electronic Effects: The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The ester group at the 3-position is also strongly electron-withdrawing, further deactivating the ring for electrophilic attack and influencing the position of nucleophilic attack. The bromine atom at the 5-position is deactivating due to its inductive effect but can direct incoming electrophiles to the ortho and para positions (relative to itself). In SNAr, the positions ortho and para to the electron-withdrawing ester group are the most activated for nucleophilic attack.

Steric Hindrance: The methyl group at the 6-position and the ethyl ester at the 3-position can sterically hinder the approach of reagents to the adjacent positions on the pyridine ring. For example, in reactions targeting the pyridine nitrogen, the flanking methyl and ester groups can impede the approach of bulky reagents. Similarly, reactions at the C4 position may be hindered by the adjacent ester and bromo substituents.

These factors collectively determine the most likely site of reaction on the molecule, allowing for selective transformations. For instance, in a potential electrophilic substitution reaction, the directing effects of the existing substituents would need to be carefully considered alongside the deactivating nature of the ring.

Computational Prediction of Regioselectivity

Computational chemistry offers powerful tools for predicting the regioselectivity of chemical reactions, providing insights into reaction mechanisms and guiding synthetic efforts. In the context of this compound, computational models can be employed to forecast the likely positions of attack for various reagents, thereby predicting the structure of the resulting products. These predictions are typically based on quantum mechanical calculations, such as Density Functional Theory (DFT), which can determine the electronic properties and reactivity of the molecule.

The regioselectivity of reactions involving this compound is primarily governed by the electronic distribution within the pyridine ring and the influence of its substituents: the bromo group, the methyl group, and the ethyl nicotinate (B505614) moiety. These substituents modulate the electron density around the ring, making certain positions more susceptible to either nucleophilic or electrophilic attack.

Table 1: Calculated Properties for Predicting Regioselectivity of this compound

| Atomic Position | Calculated Atomic Charge | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| C2 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C6-CH3 | Data not available | Data not available | Data not available |

Note: Specific calculated values for atomic charges and Fukui functions for this compound are not available in the public domain. The table structure is provided as a template for how such data would be presented.

Detailed Research Findings

For nucleophilic aromatic substitution , the electron-withdrawing nature of the ester group and the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The most likely sites for nucleophilic attack are the positions ortho and para to the electron-withdrawing groups. In this molecule, the C2 and C4 positions are activated. The presence of the bromine atom at C5, a good leaving group, makes this position also a potential site for substitution, although direct displacement of the bromine would depend on the reaction conditions and the nature of the nucleophile.

For electrophilic aromatic substitution , the pyridine ring is generally deactivated. However, if such a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The methyl group is an activating group and directs ortho and para, while the bromo group is deactivating but ortho, para-directing. The ethyl nicotinate group is a deactivating, meta-directing group. The interplay of these effects would likely direct an incoming electrophile to the C4 position, which is ortho to the activating methyl group and meta to the deactivating ester group.

Without specific computational data, these predictions remain qualitative. Detailed computational studies would involve calculating the energies of the possible reaction intermediates and transition states for various reaction pathways to quantitatively determine the most favorable regiochemical outcome. Such studies would provide valuable data on bond lengths, bond angles, and charge distributions, offering a more precise understanding of the reactivity of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Ethyl 5-bromo-6-methylnicotinate serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients. Its chemical structure, featuring a bromine atom and an ethyl ester group on a methylated pyridine (B92270) ring, allows for diverse chemical modifications. These modifications are instrumental in constructing the complex molecular architectures of modern drugs. The bromine atom, for instance, can be readily displaced or involved in cross-coupling reactions, enabling the introduction of different functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. The ethyl ester group provides a handle for hydrolysis, amidation, or other transformations to further elaborate the molecular structure.

The synthesis of this compound itself can be achieved through various routes. One common method involves the bromination of a precursor like ethyl 6-methylnicotinate. The strategic placement of the bromine atom at the 5-position is key to its utility in subsequent synthetic steps.

Precursor for Biologically Active Molecules

The true value of this compound lies in its role as a precursor to a range of molecules with potential therapeutic applications. Its versatile chemical nature allows medicinal chemists to access diverse chemical spaces and develop compounds targeting various diseases.

Carba Analogues of Flupirtine (B1215404) and Retigabine (B32265)

This compound is a key building block in the synthesis of carba analogues of flupirtine and retigabine. Flupirtine is a non-opioid analgesic, while retigabine is an anticonvulsant. The development of analogues of these drugs is aimed at improving their efficacy, selectivity, and pharmacokinetic properties. The pyridine core of this compound serves as a structural mimic of the pyridine ring present in these drugs, allowing for the systematic exploration of structure-activity relationships.

Nicotinic Acid Derivatives with Potential Therapeutic Properties

As a derivative of nicotinic acid (niacin or vitamin B3), this compound is a valuable precursor for synthesizing novel nicotinic acid derivatives. Nicotinic acid and its derivatives are known to have various physiological effects, including lipid-lowering properties. By modifying the core structure of this compound, researchers can design and synthesize new compounds with potentially enhanced therapeutic profiles for treating conditions like dyslipidemia and cardiovascular diseases. Methyl nicotinate (B505614), a related compound, is used topically to treat muscle and joint pain. drugbank.com

Inhibitors of Kinases (e.g., RIPK1, p38 MAP Kinase)

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer. This compound has been utilized as a starting material for the synthesis of kinase inhibitors. For example, it can be a precursor for compounds targeting Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in inflammatory and cell death pathways. Additionally, derivatives of this compound have been explored as inhibitors of p38 MAP kinase, a key regulator of the inflammatory response. nih.gov The development of potent and selective kinase inhibitors is a major focus in modern drug discovery. nih.gov

Antitubercular and Antimicrobial Agents

The search for new antimicrobial and antitubercular agents is a global health priority due to the rise of drug-resistant pathogens. nih.gov Heterocyclic compounds, including pyridine derivatives, have shown promise in this area. This compound serves as a scaffold for the development of novel compounds with potential activity against Mycobacterium tuberculosis and other microbial pathogens. The introduction of specific pharmacophores onto the pyridine ring, facilitated by the reactivity of the bromine atom, can lead to the discovery of new antimicrobial leads.

Structure-Activity Relationship (SAR) Studies and Molecular Design

While specific and detailed structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, the SAR of the broader class of nicotinic acid derivatives has been a subject of considerable investigation for various therapeutic applications. By examining these related studies, we can infer the potential roles of the distinct structural features of this compound—the ethyl ester, the methyl group, and the bromo substituent—in modulating biological activity.

The nicotinic acid scaffold serves as a versatile template in medicinal chemistry, and modifications to its substituents can significantly influence potency, selectivity, and pharmacokinetic properties. Research into nicotinic acid derivatives has led to the development of agents with anti-inflammatory, antifungal, and vasorelaxant properties. nih.govjst.go.jpnih.gov The design of these molecules often hinges on the strategic placement of functional groups to optimize interactions with specific biological targets.

Influence of Substituents on the Pyridine Ring:

The nature and position of substituents on the pyridine ring are critical determinants of a compound's biological profile. In the case of this compound, the presence of a bromo and a methyl group at the 5- and 6-positions, respectively, is expected to significantly impact its electronic and steric properties.

Halogen atoms, such as bromine, are frequently incorporated into drug candidates to enhance biological activity. nih.gov The introduction of a halogen can increase lipophilicity, which may improve membrane permeability and oral absorption. researchgate.net Furthermore, halogen atoms can form specific interactions, known as halogen bonds, with biological targets, thereby contributing to binding affinity. nih.gov Studies on other nicotinic acid derivatives have shown that the presence of a halogen, such as a 2-bromophenyl substituent, can result in notable analgesic and anti-inflammatory activities. researchgate.net This suggests that the bromo group at the 5-position of this compound could be a key contributor to its potential biological effects.

The methyl group at the 6-position can also play a crucial role. It can influence the compound's conformation and provide additional van der Waals interactions within a target's binding pocket. In the context of antifungal nicotinamide (B372718) derivatives, the position of substituents on the pyridine ring was found to be critical for activity. nih.gov

Role of the Ester Functional Group:

The ethyl ester moiety of this compound is another important feature for SAR considerations. Esters are often used in drug design as prodrugs to enhance the bioavailability of a parent carboxylic acid. In the body, the ethyl ester can be hydrolyzed by esterases to release the corresponding nicotinic acid derivative. The rate of this hydrolysis can be influenced by the steric and electronic environment around the ester group.

The following table illustrates the general SAR principles for nicotinic acid derivatives based on findings from related compounds:

| Compound Scaffold | Substituent Modification | Observed Impact on Biological Activity | Reference |

| Nicotinic Acid | Introduction of a 2-bromophenylamino group | Significant analgesic and anti-inflammatory activity | researchgate.net |

| Nicotinamide | Variation of substituents on the pyridine ring | Altered antifungal potency; position of groups is critical | nih.gov |

| Thionicotinic Acid | Conversion of carboxylic acid to amide or nitrile | Dose-dependent vasorelaxant effects | nih.gov |

| Nicotinic Acid | Linkage to other moieties (e.g., thiazolidinone) | Potential for antimicrobial and anti-inflammatory properties | researchgate.net |

Molecular Design Principles:

The molecular design of novel agents based on the this compound scaffold would likely involve systematic modifications of its key functional groups. For instance, exploring different halogen substitutions (e.g., chlorine or fluorine) at the 5-position could modulate the strength of halogen bonding and lipophilicity. nih.govresearchgate.net Similarly, varying the size of the alkyl group at the 6-position could probe the steric requirements of a potential binding site.

Furthermore, modification of the ethyl ester to other esters or amides could fine-tune the compound's pharmacokinetic profile and target engagement. As an example of such modifications leading to potent activity in a related class of compounds, certain nicotinamide derivatives have been developed as succinate (B1194679) dehydrogenase inhibitors with significant fungicidal activity. jst.go.jp

The table below outlines potential molecular design strategies based on the this compound core, extrapolated from general medicinal chemistry principles.

| Modification Site | Proposed Change | Rationale for Potential Activity Enhancement |

| 5-Position (Bromo) | Replace with Cl, F, or I | Modulate halogen bond strength and lipophilicity. |

| 6-Position (Methyl) | Replace with larger alkyl groups (e.g., ethyl, propyl) | Probe steric tolerance of the binding site. |

| 3-Position (Ethyl Ester) | Convert to other esters (e.g., methyl, propyl) or amides | Alter pharmacokinetic properties and potential for hydrogen bonding. |

| Pyridine Ring | Introduce additional substituents | Explore new interaction points with the biological target. |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of ethyl 5-bromo-6-methylnicotinate, offering precise information about the connectivity and chemical environment of its atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals that correspond to the ethyl ester and the substituted pyridine (B92270) ring protons.

The ethyl group gives rise to a quartet and a triplet. The methylene (B1212753) protons (-CH2-) typically appear as a quartet due to coupling with the adjacent methyl protons, while the terminal methyl protons (-CH3) of the ethyl group present as a triplet. The methyl group attached to the pyridine ring at position 6 shows up as a distinct singlet. The two aromatic protons on the pyridine ring at positions 2 and 4 also produce characteristic signals in the downfield region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the bromo and ester substituents.

A representative ¹H NMR data set is detailed in the table below.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific value | Quartet | 2H | -OCH₂CH₃ |

| Specific value | Singlet | 3H | Ar-CH₃ |

| Specific value | Triplet | 3H | -OCH₂CH₃ |

| Specific value | Singlet | 1H | Ar-H |

| Specific value | Singlet | 1H | Ar-H |

Note: Specific chemical shift values can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound generates a distinct signal, allowing for the complete characterization of the carbon framework.

The spectrum will show signals corresponding to the carbonyl carbon of the ester group, the carbons of the pyridine ring (with the carbon bearing the bromine atom being significantly influenced), the carbons of the ethyl group (-OCH₂ and -CH₃), and the carbon of the methyl group attached to the ring. The chemical shifts of the aromatic carbons provide valuable information about the electronic distribution within the pyridine ring.

Table 2: Representative ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Specific value | C=O (Ester) |

| Specific value | Aromatic C-Br |

| Specific value | Aromatic C |

| Specific value | Aromatic C |

| Specific value | Aromatic C |

| Specific value | Aromatic C |

| Specific value | -OCH₂CH₃ |

| Specific value | Ar-CH₃ |

| Specific value | -OCH₂CH₃ |

Note: The exact chemical shifts are dependent on experimental conditions.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the placement of the substituents on the pyridine ring. For example, it would show a correlation between the methyl protons and the C6 carbon of the ring, and between the ethyl group protons and the carbonyl carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain information about its fragmentation pattern. The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule with a high degree of confidence. bldpharm.com This technique can confirm the molecular formula C₉H₁₀BrNO₂.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

The IR spectrum of this compound is expected to show a strong absorption band characteristic of the C=O (carbonyl) stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester, C-H stretching for the aromatic and aliphatic groups, and vibrations associated with the substituted pyridine ring.

Raman spectroscopy would also show characteristic bands, particularly for the aromatic ring system and the C-Br bond, which can sometimes be weak in the IR spectrum.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1725 | C=O Stretch | Ester |

| ~1250 | C-O Stretch | Ester |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~2850-2980 | C-H Stretch | Aliphatic |

| Variable | C=C, C=N Stretch | Pyridine Ring |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure and properties of molecules.

Molecular Geometry Optimization and Conformation Analysis

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For Ethyl 5-bromo-6-methylnicotinate, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. This process also identifies different possible conformers, such as those arising from the rotation around the C-O bond of the ethyl ester group, and calculates their relative energies to identify the most stable form.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals (FMO))

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP map would identify the electronegative nitrogen and oxygen atoms as sites of negative potential, susceptible to electrophilic attack, while the regions around the hydrogen atoms would show positive potential. nih.gov This analysis is crucial for predicting intermolecular interactions, including hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns closely with Lewis structure concepts. nih.gov NBO analysis can quantify the delocalization of electron density, such as the interaction between the lone pairs of the nitrogen or oxygen atoms and the antibonding orbitals of the pyridine (B92270) ring. acs.org This provides insight into the stability conferred by hyperconjugative interactions. acs.org The analysis can also reveal the nature of specific bonds, for instance, the polarization of the C-Br bond.

Prediction of Regioselectivity and Reaction Mechanisms

Computational methods are instrumental in predicting the outcome of chemical reactions. For a substituted pyridine like this compound, a key question is its regioselectivity in reactions such as electrophilic aromatic substitution or cross-coupling reactions. By calculating the activation energies for different possible reaction pathways, computational models can predict which position on the pyridine ring is most likely to react. nist.gov For instance, studies on the functionalization of other substituted pyridines have shown that computational modeling can effectively predict the site of reaction. nih.gov These theoretical predictions are invaluable for planning synthetic routes and understanding reaction outcomes.

Correlation of Computational Data with Experimental Results

The validation of theoretical models through the correlation of computational data with experimental results is a cornerstone of modern chemical research. This process not only confirms the accuracy of the computational methods employed but also provides a deeper and more nuanced understanding of the molecule's structure and behavior. For substituted pyridine derivatives like this compound, this correlation is vital for confirming structural assignments and understanding the electronic effects of the substituents.

Detailed Research Findings

As of the latest literature surveys, no specific studies detailing the correlation of computational and experimental data for this compound have been published. However, the principles of such correlational studies are well-established and have been applied to numerous related compounds, including other brominated pyridine derivatives and nicotinic acid analogs. ju.edu.jo

Typically, these studies involve a multifaceted approach where various molecular parameters are calculated using computational methods and then compared directly with data obtained from experimental techniques.

Commonly Correlated Parameters:

Geometric Parameters: Computationally derived bond lengths, bond angles, and dihedral angles are often the first point of comparison. These are typically calculated using methods like Density Functional Theory (DFT). The calculated geometry can then be compared with experimental data from X-ray crystallography, providing a direct assessment of the computational model's ability to reproduce the solid-state structure.

Spectroscopic Data:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are then correlated with the shifts observed in experimental NMR spectra. Such correlations are invaluable for confirming the regiochemistry of substitution on the pyridine ring, a common challenge in the synthesis of such compounds. For instance, DFT calculations can help definitively assign the position of the bromine atom on the pyridine ring by comparing the calculated chemical shifts for different possible isomers with the experimental spectrum.

Vibrational Spectroscopy (FT-IR and Raman): The vibrational frequencies of a molecule can be calculated and compared to the peaks in an experimental FT-IR or Raman spectrum. This comparison helps in the assignment of vibrational modes and provides further confidence in the calculated structure.

Electronic Properties: Parameters such as ionization potentials and electron affinities can be calculated and compared with experimental values obtained from techniques like photoelectron spectroscopy. Studies on related molecules like nicotine (B1678760) and nicotinic acid have shown good agreement between theoretical predictions and experimental measurements of ionization potentials, although some discrepancies can highlight the limitations of the theoretical models used. ju.edu.jo

Illustrative Data Tables for Correlation

To demonstrate how such correlational data is typically presented, the following are interactive, hypothetical tables that one might expect to find in a study on this compound.

Table 1: Hypothetical Correlation of Calculated and Experimental Bond Lengths

| Bond | Calculated Bond Length (Å) (DFT/B3LYP/6-31G*) | Experimental Bond Length (Å) (X-ray Crystallography) |

| C2-C3 | 1.395 | 1.392 |

| C3-C4 | 1.387 | 1.385 |

| C4-C5 | 1.399 | 1.396 |

| C5-Br | 1.890 | 1.885 |

| C6-N1 | 1.345 | 1.342 |

| C6-C(Methyl) | 1.510 | 1.508 |

| C3-C(Carbonyl) | 1.495 | 1.492 |

Table 2: Hypothetical Correlation of Calculated and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 151.2 | 150.8 |

| C3 | 128.5 | 128.1 |

| C4 | 140.1 | 139.7 |

| C5 | 118.9 | 118.5 |

| C6 | 158.4 | 157.9 |

| C(Methyl) | 23.7 | 23.3 |

| C(Carbonyl) | 165.3 | 164.9 |

| C(Ethyl-CH2) | 61.8 | 61.5 |

| C(Ethyl-CH3) | 14.5 | 14.2 |

The strong correlation that is typically observed in such studies for related molecules underscores the predictive power of modern computational methods. For a molecule like this compound, these correlative studies would be instrumental in providing a comprehensive understanding of its structural and electronic characteristics, which is fundamental for any of its potential applications. The introduction of pyridine moieties and other substituents is known to influence the chemical properties of compounds, and the synergy of computational and experimental data provides the most robust platform for investigating these influences. nih.gov

Patent Landscape and Commercial Relevance

Analysis of Patents Involving Ethyl 5-bromo-6-methylnicotinate

The patent literature surrounding this compound highlights its significance as a key intermediate in the development of novel therapeutic agents. An analysis of relevant patents reveals its crucial role in the synthesis of kinase inhibitors, which are a class of drugs that block the action of specific enzymes called kinases. These enzymes are involved in cell signaling and growth, and their inhibition can be a valuable strategy in treating diseases such as cancer and inflammatory conditions.

One notable patent application, WO2019089442A1, describes the use of this compound in the preparation of aminoimidazopyridazines as Receptor Interacting Protein Kinase 1 (RIPK1) inhibitors. google.com In this process, this compound is a starting material for the synthesis of a boronate ester intermediate, which is then used in subsequent steps to construct the final kinase inhibitor. google.com

Another significant patent, US8772288B2, discloses the synthesis of substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)-one derivatives that function as p38 mitogen-activated kinase inhibitors. google.com This patent details a method for preparing this compound from ethyl 5,6-dibromonicotinate and methylboronic acid in the presence of a palladium catalyst. google.comgoogleapis.com The resulting this compound is then utilized as a building block in the multi-step synthesis of the final active pharmaceutical ingredient. google.comgoogleapis.com

These patents underscore the value of this compound as a non-commodity chemical intermediate, with its utility being intrinsically linked to the synthesis of high-value, patent-protected pharmaceutical compounds.

Industrial Applications and Production

The industrial applications of this compound are predominantly centered on its use in the fine chemical and pharmaceutical industries. It is not typically an end-product itself but rather a crucial component in the manufacturing of more complex molecules. Its commercial availability from various chemical suppliers indicates its demand in both research and larger-scale production settings.

The production of this compound on an industrial scale can be achieved through several synthetic routes. One patented method involves the selective methylation of a dibrominated precursor. Specifically, the process described in patent US8772288B2 starts with ethyl 5,6-dibromonicotinate. google.comgoogleapis.com This starting material is reacted with methylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a suitable solvent like 1,4-dioxane. google.comgoogleapis.com This reaction, a Suzuki-Miyaura coupling, selectively replaces the bromine atom at the 6-position with a methyl group to yield this compound. google.comgoogleapis.com

Another potential industrial production route for related compounds, such as 6-methylnicotinic acid esters, involves the oxidation of 2-methyl-5-ethylpyridine. environmentclearance.nic.in While not directly producing the brominated target compound, this demonstrates a common industrial pathway for the synthesis of the core nicotinic acid ester structure.

The table below summarizes a documented synthesis method for this compound.

| Reactants | Reagents | Product | Patent Reference |

|---|---|---|---|

| Ethyl 5,6-dibromonicotinate, Methylboronic acid | Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, 1,4-Dioxane | This compound | US8772288B2 |

Use as a Building Block in Commercial and Research Endeavors

The chemical structure of this compound, featuring a bromine atom and an ester group on a substituted pyridine (B92270) ring, makes it an exceptionally useful building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further enhancing its synthetic versatility.

In commercial endeavors, particularly within the pharmaceutical industry, this compound is employed as a key intermediate in the synthesis of drug candidates. As detailed in the patent literature, it is a precursor for the synthesis of potent kinase inhibitors. google.comgoogle.com For example, in the synthesis of RIPK1 inhibitors, the bromine atom of this compound is converted to a boronate ester via a Miyaura borylation reaction. google.com This boronate ester is then used in a subsequent Suzuki coupling reaction to form a new carbon-carbon bond, a critical step in the assembly of the final drug molecule. google.com

In research settings, this compound is utilized to explore new chemical space and develop novel compounds with potential biological activity. Its availability for "research use only" from several chemical suppliers underscores its role in drug discovery and development projects. bldpharm.com The reactivity of the brominated pyridine ring allows for the systematic modification of the molecule, enabling structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry for optimizing the properties of a lead compound to enhance its efficacy and reduce potential side effects.

The table below provides examples of how this compound is used as a building block.

| Starting Material | Reaction Type | Product | Application | Patent/Source |

|---|---|---|---|---|

| This compound | Miyaura Borylation | Ethyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | Intermediate for Kinase Inhibitors | WO2019089442A1 google.com |

| This compound | Further elaboration | Substituted spiro[cycloalkyl-1,3'-indo]-2'(1'H)-one derivatives | p38 Mitogen-Activated Kinase Inhibitors | US8772288B2 google.com |

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing substituted pyridines is a cornerstone of organic chemistry. nih.gov While classical methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, have been long-established, the focus is shifting towards more direct and atom-economical approaches. nih.gov Future research in this area could concentrate on the development of novel synthetic pathways to ethyl 5-bromo-6-methylnicotinate and its derivatives. This includes exploring biocatalytic methods, which offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.gov The enzymatic synthesis of nicotinic acid and its derivatives is a growing field, and applying these techniques to halogenated pyridines could provide environmentally friendly alternatives. nih.gov Furthermore, investigating new C-H functionalization strategies for the pyridine ring could lead to more direct and efficient synthetic routes, avoiding the need for pre-functionalized starting materials. researchgate.net

Development of New Catalytic Reactions

The functionalization of the pyridine ring is a challenging yet crucial aspect of organic synthesis, given the prevalence of the pyridine scaffold in pharmaceuticals and functional materials. nih.govbeilstein-journals.org Future research will likely focus on the development of new catalytic reactions to selectively modify the structure of this compound. Transition-metal and rare-earth-metal catalysis have already shown great promise in the C-H functionalization of pyridines. nih.govbeilstein-journals.org Further exploration of these catalytic systems, including the use of novel ligands and cooperative catalysis, could unlock new reactivities and selectivities. beilstein-journals.orgacs.org For instance, developing catalytic systems that can selectively functionalize the C-4 position of the pyridine ring remains a significant challenge. researchgate.netacs.org Additionally, the use of photoredox catalysis and organocatalysis presents exciting opportunities for developing new, milder, and more selective methods for pyridine functionalization. acs.org

Discovery of New Biological Activities and Therapeutic Applications

Pyridine and its derivatives are integral to a wide array of FDA-approved drugs. nih.gov The unique electronic properties conferred by the nitrogen atom and halogen substituents in this compound make it an attractive scaffold for medicinal chemistry. Future research should aim to uncover new biological activities and potential therapeutic applications for this compound and its analogs. Screening against a diverse range of biological targets, including enzymes, receptors, and ion channels, could reveal novel pharmacological profiles. For example, derivatives of nicotinic acid have shown promise as anti-inflammatory agents. nih.gov The bromo- and methyl-substituents on the pyridine ring of this compound could be systematically varied to probe structure-activity relationships and optimize potency and selectivity. mdpi.comnih.gov The investigation of its potential as an antimicrobial, antiviral, or anticancer agent, based on the known activities of other substituted pyridines and related heterocycles, is a promising avenue for future studies. mdpi.comnih.govacs.orgekb.egnih.gov

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov Future research should leverage advanced computational methods to gain deeper insights into the structure-function relationships of this compound and its derivatives. Density functional theory (DFT) calculations can be employed to predict molecular properties, reactivity, and spectroscopic data. nih.govrsc.org Molecular docking studies can help to identify potential biological targets and predict binding affinities, guiding the design of more potent and selective inhibitors. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery and optimization of new molecules with desired biological activities or material properties. This integrated approach can help to elucidate the impact of the bromo and methyl substituents on the electronic structure and biological interactions of the nicotinic acid scaffold. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.